molecular formula C15H23BrN4O2 B2860004 Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate CAS No. 2377034-52-9

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate

Cat. No.: B2860004
CAS No.: 2377034-52-9
M. Wt: 371.279
InChI Key: GFWTYBPWFJIXDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25BrN4O2. It is a piperidine derivative that contains a bromopyrazine moiety, making it a valuable intermediate in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including bromination and coupling with pyrazine derivatives, to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the piperidine ring .

Scientific Research Applications

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate is unique due to its bromopyrazine moiety, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-12(16)9-18-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWTYBPWFJIXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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